![molecular formula C14H12N2O3 B5808081 4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
4-[(4-pyridinylamino)carbonyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-pyridinylamino)carbonyl]phenyl acetate, also known as PPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPAC is a derivative of pyridine and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-[(4-pyridinylamino)carbonyl]phenyl acetate is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(4-pyridinylamino)carbonyl]phenyl acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(4-pyridinylamino)carbonyl]phenyl acetate in lab experiments is its relative ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it may not be effective in all types of cancer cells and may have varying effects depending on the specific cell line being studied.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(4-pyridinylamino)carbonyl]phenyl acetate. One area of interest is in the development of more effective cancer treatments. 4-[(4-pyridinylamino)carbonyl]phenyl acetate may also have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 4-[(4-pyridinylamino)carbonyl]phenyl acetate and to explore its potential applications in scientific research.
Synthesemethoden
4-[(4-pyridinylamino)carbonyl]phenyl acetate can be synthesized through a multi-step process involving the reaction of pyridine with various reagents. The most common method involves the reaction of pyridine with acetic anhydride to form 4-acetylpyridine. This intermediate is then reacted with 4-aminobenzoic acid to form 4-[(4-pyridinylamino)carbonyl]phenyl acetate. Other methods involve the use of different reagents and conditions, but the overall process is similar.
Wissenschaftliche Forschungsanwendungen
4-[(4-pyridinylamino)carbonyl]phenyl acetate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 4-[(4-pyridinylamino)carbonyl]phenyl acetate has been shown to have anti-cancer properties, specifically against breast and lung cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[4-(pyridin-4-ylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10(17)19-13-4-2-11(3-5-13)14(18)16-12-6-8-15-9-7-12/h2-9H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFWWMKFDHHEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-ylcarbamoyl)phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

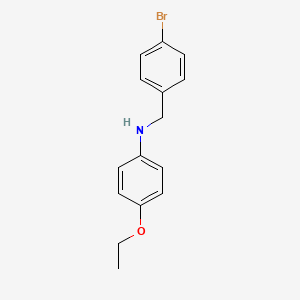

![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)

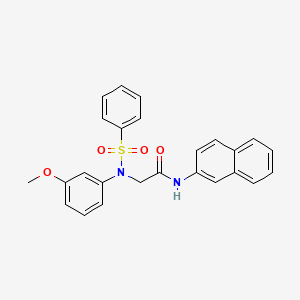
![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5808036.png)
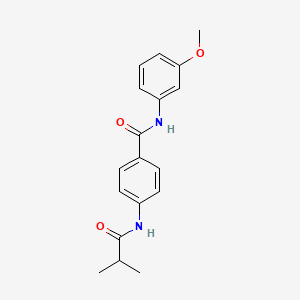
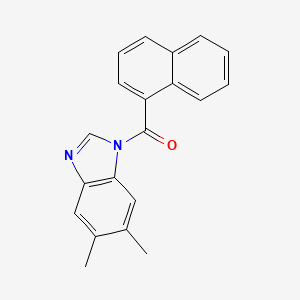
![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)
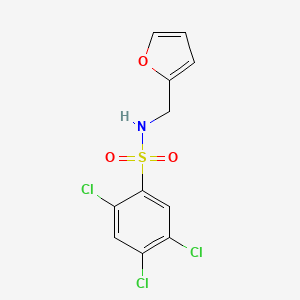
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)